molecular formula C9H18ClNO B13511201 6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonanehydrochloride

6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonanehydrochloride

Cat. No.: B13511201
M. Wt: 191.70 g/mol
InChI Key: AHWGCXXCJDASRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane hydrochloride is a synthetic compound that belongs to the family of spiro compounds. This compound has a unique structure that consists of a spirocyclic system containing an oxa and an azaspiro moiety. The chemical formula for this compound is C₉H₁₈ClNO

Preparation Methods

The synthesis of 6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane hydrochloride is a multistep process that includes several reactions. The synthesis process involves the condensation of cyclohexanone with butylamine to produce 4-cyclohexylbutanone. Then, the 4-cyclohexylbutanone undergoes cyclization and reduction reactions to obtain the desired compound. The characterization of 6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane hydrochloride is mainly done through various spectroscopic techniques such as nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry.

Chemical Reactions Analysis

6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane hydrochloride undergoes several chemical reactions such as oxidation, reduction, and alkylation reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. Major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the spirocyclic system or the functional groups attached to it.

Scientific Research Applications

. The compound can be used as a lead compound in the development of new anticonvulsant and neuroprotective drugs. Additionally, it has applications in the study of spirocyclic compounds and their unique chemical properties.

Mechanism of Action

The mechanism of action of 6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets and pathways. While the exact molecular targets and pathways are not fully elucidated, it is believed that the compound exerts its effects through modulation of neurotransmitter systems and ion channels in the brain. This modulation can lead to anticonvulsant and neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.

Comparison with Similar Compounds

6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane hydrochloride is unique due to its spirocyclic structure containing both an oxa and an azaspiro moiety. Similar compounds include 6-methyl-5-oxa-8-azaspiro[3.5]nonane and other spirocyclic compounds with different substituents on the spirocyclic system .

Properties

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

6,6-dimethyl-5-oxa-8-azaspiro[3.5]nonane;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c1-8(2)6-10-7-9(11-8)4-3-5-9;/h10H,3-7H2,1-2H3;1H

InChI Key

AHWGCXXCJDASRX-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC2(O1)CCC2)C.Cl

Origin of Product

United States

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